2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide

Description

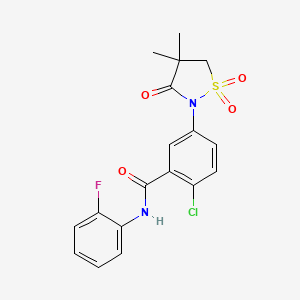

The compound 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide features a benzamide core substituted with a chloro group at position 2, a trioxo-thiazolidin moiety at position 5, and an N-(2-fluorophenyl) group. Below, we compare it with structurally related analogs to highlight key variations and their implications.

Properties

IUPAC Name |

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O4S/c1-18(2)10-27(25,26)22(17(18)24)11-7-8-13(19)12(9-11)16(23)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNVCELXQZFMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula: CHClFNOS

- Molecular Weight: 352.79 g/mol

Structural Features

The structure includes:

- A benzamide core that contributes to its biological activity.

- A thiazolidine moiety which is known for various pharmacological effects.

- A chlorine atom and a fluorophenyl group that may enhance its interaction with biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes or receptors. Research indicates that compounds with similar structures have been shown to inhibit factor XIa, a key player in the coagulation cascade, suggesting potential applications in anticoagulation therapy .

Anticancer Properties

Preliminary studies indicate that derivatives of thiazolidine compounds exhibit anticancer properties through apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of both thiazolidine and benzamide functionalities may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticoagulant Activity

A notable study involving a related compound demonstrated significant anticoagulant effects in vitro and in vivo, indicating potential for clinical use in managing thrombotic disorders. The study highlighted the compound's ability to effectively inhibit factor XIa, leading to reduced thrombus formation without significantly increasing bleeding risk .

Anticancer Efficacy

In a controlled experiment, a derivative of the compound was tested against human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, attributed to the activation of apoptotic pathways. The study concluded that modifications to the thiazolidine ring could enhance anticancer activity while minimizing toxicity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share the benzamide scaffold or thiazolidin motifs but differ in substituents, leading to distinct properties:

Substituent Analysis

A. N-Aryl vs. N-Heterocyclic Substituents

- Target Compound : The N-(2-fluorophenyl) group introduces aromaticity and moderate hydrophobicity. Fluorine’s electronegativity may enhance binding specificity to hydrophobic pockets in biological targets .

- Furan-2-ylmethyl Analog (CAS 919682-19-2) : The furan ring offers oxygen-based hydrogen bonding but reduces steric bulk compared to fluorophenyl. This may alter solubility and target affinity .

B. Thiazolidin Ring Modifications

C. Benzylidene Substituents

- 4-Fluorobenzylidene (CAS 306322-15-6) : The fluorinated benzylidene group adds rigidity and electron-withdrawing effects, possibly stabilizing interactions with aromatic residues in proteins .

- 3-Methoxy-4-Propoxybenzylidene (CAS 302549-32-2) : Alkoxy groups increase lipophilicity and may enhance bioavailability but could reduce aqueous solubility .

Physicochemical and Pharmacokinetic Inferences

| Property | Target Compound | CAS 919682-19-2 | CAS 306322-15-6 | CAS 302549-32-2 |

|---|---|---|---|---|

| Molecular Weight | 423.88 g/mol | 392.84 g/mol | 418.91 g/mol | 479.02 g/mol |

| LogP (Estimated) | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to furan) | ~3.5 (higher from thioxo) | ~4.1 (high from alkoxy) |

| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH + thioxo S) | 2 |

| Hydrogen Bond Acceptors | 6 (trioxo O, amide O, F) | 6 | 5 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.